molecular formula C8H16O2S2 B1670606 Dihydrolipoic acid CAS No. 462-20-4

Dihydrolipoic acid

Cat. No. B1670606
CAS RN: 462-20-4
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-UHFFFAOYSA-N
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Patent
US08791285B2

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
[Compound]
Name
solid
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water ethanol
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[S:4][S:3][CH2:2]1.[BH4-].[Na+]>O.C(O)C.[O-2].[Fe+2]>[CH2:7]([CH2:6][C@@H:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:7]([CH2:6][CH:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2,3.4,5.6|

Inputs

Step One
Name
solid
Quantity
0.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CSS[C@@H]1CCCCC(=O)O
Step Three
Name
ice
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
water ethanol
Quantity
50 mL
Type
solvent
Smiles
O.C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
by vigorous stirring for another 20 min in ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dispersion was ultra-sonicated for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
under vigorous stirring conditions
ADDITION
Type
ADDITION
Details
After complete addition of the solution
WAIT
Type
WAIT
Details
the stirring was continued for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The black materials were then separated by sedimentation
WASH
Type
WASH
Details
washed with DI water to neutrality
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC(=O)O)C[C@H](CCS)S
Name
Type
product
Smiles
C(CCC(=O)O)CC(CCS)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08791285B2

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
[Compound]
Name
solid
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water ethanol
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[S:4][S:3][CH2:2]1.[BH4-].[Na+]>O.C(O)C.[O-2].[Fe+2]>[CH2:7]([CH2:6][C@@H:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:7]([CH2:6][CH:5]([SH:4])[CH2:1][CH2:2][SH:3])[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2,3.4,5.6|

Inputs

Step One
Name
solid
Quantity
0.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CSS[C@@H]1CCCCC(=O)O
Step Three
Name
ice
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
water ethanol
Quantity
50 mL
Type
solvent
Smiles
O.C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
by vigorous stirring for another 20 min in ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dispersion was ultra-sonicated for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
under vigorous stirring conditions
ADDITION
Type
ADDITION
Details
After complete addition of the solution
WAIT
Type
WAIT
Details
the stirring was continued for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The black materials were then separated by sedimentation
WASH
Type
WASH
Details
washed with DI water to neutrality
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC(=O)O)C[C@H](CCS)S
Name
Type
product
Smiles
C(CCC(=O)O)CC(CCS)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.